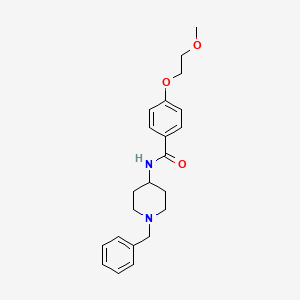

N-(1-苄基-4-哌啶基)-4-(2-甲氧基乙氧基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of related benzamide derivatives involves intricate processes, aiming to explore structure-activity relationships (SAR) and enhance pharmacological potency. For instance, the synthesis and SAR of 4-methoxy-3-(piperidin-4-yl) benzamides identified potent inhibitors based on drug-like scaffolds, highlighting the iterative medicinal chemistry efforts to improve selectivity and efficacy (Bollinger et al., 2015).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and DFT calculations, provides insights into the geometrical parameters and electronic properties of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction, indicating its crystallization in a triclinic system and highlighting the correlation between experimental and theoretical geometrical parameters (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-(1-benzyl-4-piperidinyl)-4-(2-methoxyethoxy)benzamide and its derivatives can lead to various pharmacologically active compounds. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and their evaluation for anti-acetylcholinesterase activity illustrate the compound's versatility in generating potent inhibitors (Sugimoto et al., 1990).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline forms, play a crucial role in the compound's application in pharmaceutical formulations. For example, the preparation and characterization of two crystalline forms of a benzamide derivative revealed significant differences in their thermal behavior and stability, underscoring the importance of physical properties in drug development (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are critical for the compound's efficacy and safety. The synthesis and evaluation of derivatives for their inhibitory effects on enzymes and receptors provide valuable insights into the chemical behavior and potential therapeutic applications of benzamide derivatives (Candia et al., 2009).

科学研究应用

合成和药理特性

已合成了一系列苯甲酰胺衍生物,包括“N-(1-苄基-4-哌啶基)-4-(2-甲氧基乙氧基)苯甲酰胺”,并评估了它们的药理特性,特别是作为选择性血清素 4 受体激动剂。这些化合物已显示出加速胃排空和增加排便频率的潜力,表明它们作为新型促动力剂的适用性,由于它们对 5-HT4 受体而不是 5-HT3 和多巴胺 D2 受体的选择性,因此副作用减少。此类药物可有效治疗胃肠道疾病,在胃肠道上部和下部治疗中均具有优势 (Sonda 等人,2004)。

抗癌和抗炎活性

还探讨了苯甲酰胺衍生物在癌症和炎症治疗中的潜力。例如,新型衍生物已显示出作为抗炎和镇痛剂的有希望的结果,表明它们在疼痛和炎症管理中的潜力。这些化合物已作为环氧合酶-1/环氧合酶-2 (COX-1/COX-2) 抑制剂进行筛选,显示出显着的抑制活性,这可能有助于疼痛管理和抗炎治疗中的新疗法 (Abu‐Hashem 等人,2020)。

西格玛受体闪烁显像

在诊断成像领域,已研究了“N-(1-苄基-4-哌啶基)-4-(2-甲氧基乙氧基)苯甲酰胺”衍生物在西格玛受体闪烁显像中的潜力,特别是在可视化原发性乳腺肿瘤中。这些化合物优先与西格玛受体结合,而后者在乳腺癌细胞上过表达,这表明它们在无创评估乳腺癌的存在和增殖中的效用,为癌症诊断提供了一种新方法 (Caveliers 等人,2002)。

胃肠道动力增强

对苯甲酰胺衍生物的进一步研究突出了它们作为胃肠道动力增强剂的有效性。该类别中的特定化合物已显示出与 5-HT4 受体的强结合亲和力,展示出显着的结肠促动力活性。这突出了它们在开发治疗胃肠道动力障碍方面的潜力,为更有效的疗法提供了基础 (Harada 等人,2002)。

属性

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-26-15-16-27-21-9-7-19(8-10-21)22(25)23-20-11-13-24(14-12-20)17-18-5-3-2-4-6-18/h2-10,20H,11-17H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZOPVWEAVGLGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-4-(2-methoxyethoxy)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-6-[(2-amino-2-oxoethyl)thio]-5-cyano-N-phenylnicotinamide](/img/structure/B4623788.png)

![7,7-dimethyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4623795.png)

![4-butoxy-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B4623797.png)

![4-[4-(benzyloxy)phenyl]-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4623803.png)

![N-[3-(1-azepanyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4623815.png)

![2-{3-[(4-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4623822.png)

![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4623828.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4623842.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4623853.png)

![3-[(4-bromobenzyl)thio]-5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4623875.png)

![N-(4-{[(4-sec-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4623879.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-phenylacrylamide](/img/structure/B4623886.png)